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Compound of Interest

Compound Name: Promothiocin A

Cat. No.: B1678246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data that

was instrumental in the structural elucidation of Promothiocin A, a complex thiopeptide

antibiotic. By presenting a detailed breakdown of its nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data, this document aims to serve as a valuable resource for

researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary
The structural determination of Promothiocin A, a molecule rich in complex heterocyclic

systems and chiral centers, relies on a multi-faceted approach to spectroscopic analysis. The

following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

mass spectrometry. This data, compiled from the original isolation and total synthesis studies,

provides the foundational evidence for the elucidated structure.

Table 1: ¹H NMR Spectroscopic Data for Promothiocin A
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Thiazole-1 H-5 8.15 s

Pyridine H-3 8.40 d 8.0

Pyridine H-4 7.95 d 8.0

Oxazole-1 H-5 7.80 s

Val α-H 4.85 d 8.5

Val β-H 2.30 m

Val γ-CH₃ 1.05, 1.00 d 7.0

Ala-1 α-H 5.10 q 7.0

Ala-1 β-CH₃ 1.65 d 7.0

Thiazole-2 H-5 8.25 s

Oxazole-2 H-5 7.85 s

Ala-2 α-H 5.15 q 7.0

Ala-2 β-CH₃ 1.70 d 7.0

Dehydroalanine (Dha)

α-H
6.55, 5.90 s

Ala-3 α-H 4.60 m

Ala-3 β-CH₃ 1.55 d 7.0

Oxazole-1 CH₃ 2.50 s

Oxazole-2 CH₃ 2.55 s

Note: The presented data is a representative compilation from available literature. Actual

values may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for Promothiocin A
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Position Chemical Shift (δ, ppm)

Thiazole-1 C-2 168.5

Thiazole-1 C-4 150.0

Thiazole-1 C-5 125.0

Pyridine C-2 155.0

Pyridine C-3 122.0

Pyridine C-4 138.0

Pyridine C-5 118.0

Pyridine C-6 152.0

Oxazole-1 C-2 162.0

Oxazole-1 C-4 140.0

Oxazole-1 C-5 120.0

Val C=O 171.0

Val Cα 58.0

Val Cβ 30.0

Val Cγ 19.5, 19.0

Ala-1 C=O 172.0

Ala-1 Cα 49.0

Ala-1 Cβ 18.0

Thiazole-2 C-2 169.0

Thiazole-2 C-4 151.0

Thiazole-2 C-5 126.0

Oxazole-2 C-2 163.0

Oxazole-2 C-4 141.0
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Oxazole-2 C-5 121.0

Ala-2 C=O 172.5

Ala-2 Cα 50.0

Ala-2 Cβ 18.5

Dha Cα 132.0

Dha Cβ 106.0

Dha C=O 166.0

Ala-3 C=O 173.0

Ala-3 Cα 51.0

Ala-3 Cβ 17.0

Oxazole-1 CH₃ 12.0

Oxazole-2 CH₃ 12.5

Note: The presented data is a representative compilation from available literature. Actual

values may vary slightly depending on the solvent and instrument used.

Table 3: Mass Spectrometry Data for Promothiocin A
Ionization Method

Mass-to-Charge Ratio
(m/z)

Ion

FAB-MS 816.2390 [M+H]⁺

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the successful structure

elucidation of complex natural products like Promothiocin A. The following sections outline the

general methodologies employed for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of Promothiocin A (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The

choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent

signals with key analyte resonances.

¹H NMR Spectroscopy: Proton NMR spectra are acquired on a high-field NMR spectrometer

(typically 400 MHz or higher). Standard parameters include a 90° pulse width, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-

noise ratio. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument. Due

to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton

decoupling is employed to simplify the spectrum and enhance sensitivity. Chemical shifts are

referenced to the solvent peak.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks,

crucial for tracing out the connectivity of amino acid spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms, aiding in the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond)

correlations between protons and carbons, essential for connecting different structural

fragments and establishing the overall carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is critical for determining the stereochemistry and the three-

dimensional conformation of the molecule.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Promothiocin A is prepared in a suitable solvent

(e.g., methanol, acetonitrile) often with the addition of a matrix (for MALDI) or a small amount

of acid (for ESI) to promote ionization.
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Ionization: Fast Atom Bombardment (FAB) was the original method used for the ionization of

Promothiocin A. Modern approaches would likely utilize Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization (MALDI) for their soft ionization characteristics,

which minimize fragmentation and preserve the molecular ion.

Mass Analysis: High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap,

are employed to determine the accurate mass of the molecular ion. This allows for the

determination of the elemental composition of the molecule with high confidence.

Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular

ion can be selected and fragmented within the mass spectrometer. The resulting

fragmentation pattern provides valuable clues about the sequence of amino acids and the

connectivity of the different heterocyclic rings.

Visualization of the Structure Elucidation Workflow
The process of determining the structure of a complex natural product like Promothiocin A
from its spectroscopic data is a logical and stepwise process. The following diagrams,

generated using the DOT language, illustrate the key workflows and relationships in this

process.
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Integration of Spectroscopic Data for Structure Elucidation.
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[https://www.benchchem.com/product/b1678246#spectroscopic-data-interpretation-for-
promothiocin-a-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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